1-(4-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H24ClNO2 and its molecular weight is 369.89. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding
The research into similar compounds, such as various anticonvulsant enaminones and carboxamide derivatives, emphasizes the significance of molecular structure, specifically the arrangement of cyclohexene rings and aromatic rings, in determining their function and interactions. The study of these structures reveals the importance of hydrogen bonding in forming stable molecular configurations, which could be applicable in understanding the behavior of 1-(4-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide in biological systems (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial potential. These compounds have shown in vitro antibacterial and antifungal activities, suggesting the potential application of this compound in developing novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antibiofilm Properties
Research on acylthioureas related to the compound of interest has highlighted their interaction with bacterial cells, both in free and adherent states, demonstrating significant anti-pathogenic activity, particularly against strains capable of forming biofilms. This suggests potential applications of this compound in combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Characterization of Derivatives
The synthesis and structural analysis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with chlorophenyl groups, have been extensively studied. These works provide insights into the chemical synthesis, characterization, and potential application areas of this compound in pharmaceuticals and chemical research (Özer, Arslan, VanDerveer, & Külcü, 2009).
Anticonvulsant Activity
Similar compounds have been evaluated for their anticonvulsant activity, providing a framework for understanding how modifications in molecular structure affect biological activity. This research could guide the development of new therapeutic agents based on the structure of this compound for the treatment of epilepsy or related neurological disorders (Scott et al., 1993).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO2/c23-19-9-7-18(8-10-19)22(11-3-4-12-22)20(25)24-15-21(26)13-16-5-1-2-6-17(16)14-21/h1-2,5-10,26H,3-4,11-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOHUKFAAAJOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CC4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.